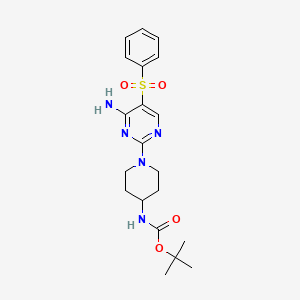![molecular formula C15H16N6O2S B2742677 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034576-14-0](/img/structure/B2742677.png)
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that finds its significance in various fields including chemistry, biology, and industry. This compound is known for its diverse chemical properties and extensive applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been reported to have anti-inflammatory properties . They have shown to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
Compounds with a similar benzothiazole structure have been reported to inhibit cox-1 and cox-2 enzymes . This inhibition could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Based on the reported anti-inflammatory activity of similar benzothiazole compounds, it can be inferred that the compound may affect the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Pharmacokinetics
The benzothiazole ring structure is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution in the body.
Result of Action
Similar benzothiazole compounds have demonstrated anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of intermediates. The synthetic route begins with the preparation of 4-(dimethylamino)-6-methoxy-1,3,5-triazine. This intermediate is then subjected to methylation reactions to introduce the methyl group at the desired position. The benzo[d]thiazole-6-carboxamide moiety is then attached through a series of coupling reactions, which require specific reaction conditions including catalysts, temperature control, and pH adjustments. Solvents like dichloromethane or ethanol may be used to facilitate these reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimized processes to ensure high yield and purity. This includes automated reaction monitoring and continuous flow systems to control reaction parameters precisely. Purification methods such as crystallization, chromatography, and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound undergoes a variety of chemical reactions, which include:
Oxidation: : Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions facilitated by reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Solvents: : Dichloromethane (CH₂Cl₂), ethanol (EtOH)
Major Products Formed
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is utilized in:
Chemistry: : As a reagent in organic synthesis and a building block for complex molecules.
Biology: : For the synthesis of biologically active compounds, including enzyme inhibitors and potential pharmaceutical agents.
Medicine: : Exploration in drug development, particularly in targeting specific molecular pathways.
Industry: : Used in the manufacturing of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Comparison with Similar Compounds
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide can be compared with other triazine-based compounds, such as:
4-(Dimethylamino)-6-methoxy-1,3,5-triazine derivatives: : Similar in their triazine core structure but differ in their substituent groups.
Benzo[d]thiazole derivatives: : Sharing the benzo[d]thiazole moiety but varying in their functional groups attached to the ring structure.
List of Similar Compounds
4-(Dimethylamino)-6-methoxy-1,3,5-triazine derivatives
Benzo[d]thiazole-6-carboxamide derivatives
N-(Benzyl)-triazine compounds
2-Methylthio-4,6-dimethoxy-1,3,5-triazine
N-(4-Dimethylaminophenyl)-triazine derivatives
This compound, with its multifaceted applications and chemical versatility, continues to be a focal point in scientific research and industrial practices. Whether it’s synthesizing new molecules or exploring biological pathways, its significance is ever-evolving.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-21(2)14-18-12(19-15(20-14)23-3)7-16-13(22)9-4-5-10-11(6-9)24-8-17-10/h4-6,8H,7H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGPCPZMUFBXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2742597.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2742599.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)
![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)

![N-(4-methoxyphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2742609.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2742610.png)
![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)
![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)

amino}ethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2742615.png)

